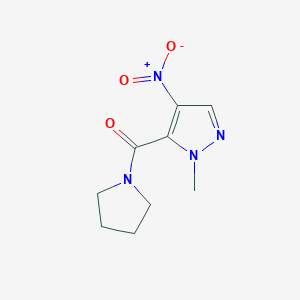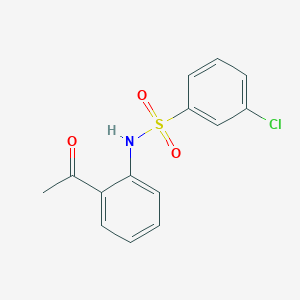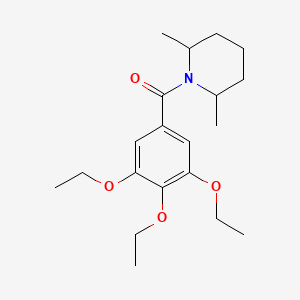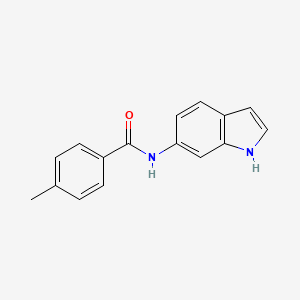![molecular formula C16H15N3O4S2 B14931453 2,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide](/img/structure/B14931453.png)
2,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIMETHYL-N~3~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-3-FURAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N~3~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-3-FURAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling Reactions: The thiazole and furan rings are then coupled with a sulfonamide group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitro group if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiazole or furan rings.
Scientific Research Applications
2,5-DIMETHYL-N~3~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-3-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N~3~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-3-FURAMIDE involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with receptor sites, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2,5-DIMETHYL-N~3~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-3-FURAMIDE is unique due to the combination of the thiazole and furan rings with a sulfonamide group, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C16H15N3O4S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4S2/c1-10-9-14(11(2)23-10)15(20)18-12-3-5-13(6-4-12)25(21,22)19-16-17-7-8-24-16/h3-9H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
YTIKWNVHVMXLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14931373.png)
![methyl [(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14931376.png)

![1-[(3-Methoxyphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B14931408.png)

![N-(3-cyanothiophen-2-yl)-2-({4-methyl-5-[5-(propan-2-yl)thiophen-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14931415.png)

![ethyl [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14931420.png)

![2-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14931429.png)

![3-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14931444.png)
![N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931452.png)
![7-{[(4-methyl-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14931466.png)
